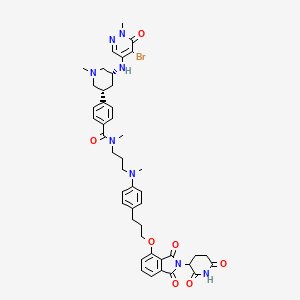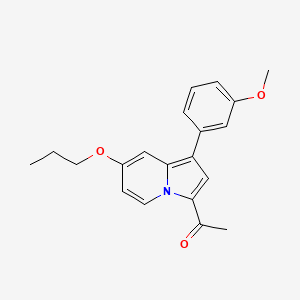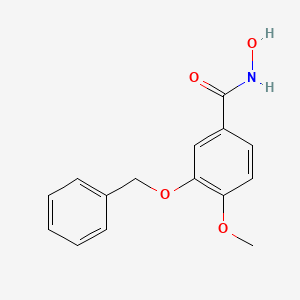
HDAC8-IN-20a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HDAC8-IN-20a is a potent and selective HDAC8 inhibitor.
Scientific Research Applications
HDAC8 as a Key Enzyme in Gene Regulation and Cancer Treatment
HDAC8, or human histone deacetylase 8, plays a crucial role in gene regulation and is identified as a potential drug target for several cancers. Extensive studies using biochemical techniques, X-ray crystallography, and computational methods have provided detailed insights into the active site of HDAC8 and demonstrated the dynamic nature of its substrate entrance surface. These studies suggest a mechanism whereby loop interactions and dynamics influence the activity of HDAC8, which could have implications for cancer treatment strategies (Kunze et al., 2013).
HDAC8 in Various Diseases Including Cancer and Parasitic Infections
HDAC8 is implicated in various diseases, including cancer, X-linked intellectual disability, and parasitic infections. It deacetylates both histone and non-histone proteins, and in cancer, it's linked to deregulated expression and interaction with transcription factors crucial to tumorigenesis. HDAC8 also emerges as a novel target in parasitic infections like Schistosoma mansoni and viral infections. The challenge remains in developing potent selective inhibitors that target HDAC8 specifically, with fewer adverse effects compared to pan-HDAC inhibitors (Chakrabarti et al., 2015).
Structural Insights from HDAC8 Complexed with Inhibitors
The crystal structure of HDAC8 complexed with a hydroxamic acid inhibitor provides insights into its catalytic mechanism and substrate specificity. This structure is crucial for understanding HDAC8's role in tumor cell proliferation and for the development of selective inhibitors as potential antitumor agents. The presence of two potassium ions in the HDAC8 structure, interacting with key catalytic residues, suggests a direct role of potassium in the enzyme's stability and function (Vannini et al., 2004).
Discovery of Selective HDAC8 Inhibitors
The discovery of selective inhibitors of HDAC8 represents a significant advancement in targeting this enzyme for therapeutic interventions. A novel, isoform-selective inhibitor was identified, demonstrating high potency and specificity for HDAC8. This development is pivotal in designing targeted therapies for diseases where HDAC8 plays a critical role (Ingham et al., 2016).
Identification of Non-Histone Nuclear Substrates of HDAC8
An innovative approach using chemical tools and proteomics methods identified novel non-histone nuclear substrates of HDAC8, including the tumor suppressor ARID1A. These substrates are involved in diverse biological processes like mitosis, transcription, chromatin remodeling, and RNA splicing. This discovery provides new directions for therapeutic strategies targeting HDAC8's function (Olson et al., 2014).
QSAR Classification for Screening HDAC8 Inhibitors
Quantitative structure-activity relationship (QSAR) classification models, developed using K nearest neighbours and neighbourhood classifier techniques, facilitate the discovery of HDAC8 inhibitors. These models, validated by cross-validation and external test sets, aid in virtual screening for potential inhibitors, providing a basis for future drug discovery efforts targeting HDAC8 (Cao et al., 2015).
properties
CAS RN |
1884231-52-0 |
|---|---|
Product Name |
HDAC8-IN-20a |
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 |
IUPAC Name |
N-hydroxy-4-methoxy-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C15H15NO4/c1-19-13-8-7-12(15(17)16-18)9-14(13)20-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,16,17) |
InChI Key |
IGVRDNCZCPXENL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NO)OCC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
HDAC8-IN-20a; HDAC8 IN 20a; HDAC8IN20a; HDAC8 inhibitor-20a; HDAC8 inhibitor 20a; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




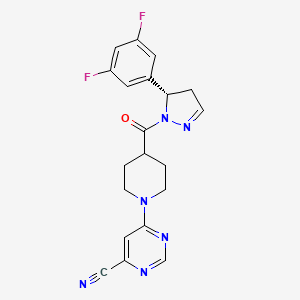
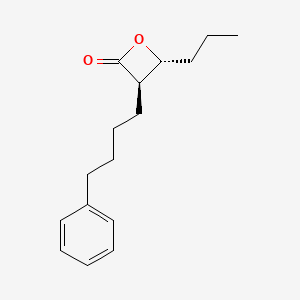
![2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide](/img/structure/B607853.png)

![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B607855.png)
![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide](/img/structure/B607858.png)
